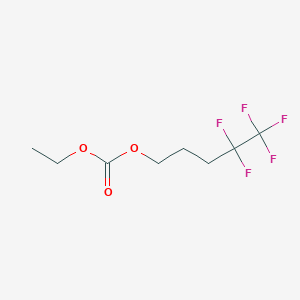

Ethyl 4,4,5,5,5-pentafluoropentyl carbonate

Description

Properties

Molecular Formula |

C8H11F5O3 |

|---|---|

Molecular Weight |

250.16 g/mol |

IUPAC Name |

ethyl 4,4,5,5,5-pentafluoropentyl carbonate |

InChI |

InChI=1S/C8H11F5O3/c1-2-15-6(14)16-5-3-4-7(9,10)8(11,12)13/h2-5H2,1H3 |

InChI Key |

WHQDNFPEYCFPTD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OCCCC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Mesylated Intermediates

A prominent method involves the synthesis of 1-methanesulfonyloxy-4,4,5,5,5-pentafluoropentane (mesylate intermediate) followed by displacement with an ethyl carbonate salt.

Procedure :

-

Mesylation : 4,4,5,5,5-Pentafluoropentan-1-ol is treated with methanesulfonyl chloride (MsCl) in acetonitrile under reflux for 48 hours, yielding the mesylate intermediate with 80% efficiency.

-

Substitution : The mesylate reacts with potassium ethyl carbonate in acetonitrile at 20°C for 24 hours, facilitated by potassium carbonate as a base. This step achieves an 85% yield of the target carbonate.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 20°C (substitution) |

| Catalyst | K₂CO₃ |

| Reaction Time | 24–48 hours |

| Yield | 80–85% |

This method prioritizes regioselectivity and minimizes side reactions, as the mesylate’s superior leaving group aptitude ensures efficient displacement.

Alkylation with Ethyl Chloroformate

An alternative route employs 4,4,5,5,5-pentafluoropentan-1-ol and ethyl chloroformate under basic conditions.

Procedure :

-

The alcohol is deprotonated using triethylamine in dichloromethane at 0°C.

-

Ethyl chloroformate is added dropwise, and the mixture is stirred for 2 hours at 20°C.

-

The crude product is purified via column chromatography (hexane/ethyl acetate), yielding 75–78% of the carbonate.

Optimization Notes :

Transesterification of Methyl Carbonate

Critical Analysis of Methodologies

Efficiency and Scalability

-

Mesylation-Substitution : High yields (80–85%) and compatibility with aprotic solvents make this method scalable. However, prolonged reaction times (48 hours) may limit throughput.

-

Chloroformate Route : Faster (2 hours) but lower yields (75–78%) due to competing hydrolysis. Requires stringent moisture control.

Solvent and Base Selection

-

Acetonitrile : Preferred for mesylate reactions due to its high dielectric constant, which stabilizes ionic intermediates.

-

Triethylamine vs. K₂CO₃ : Triethylamine offers faster kinetics in chloroformate reactions, while K₂CO₃ provides milder conditions for substitutions.

Industrial Applications and Intermediate Utility

This compound serves as a key intermediate in fulvestrant synthesis, a breast cancer therapeutic. In patent EP2909224B1, it participates in a two-step alkylation and oxidation sequence to install the pentafluoropentyl side chain. The carbonate’s stability under basic conditions enables its use in multi-step pharmaceutical workflows .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes various chemical reactions, including:

Nucleophilic substitution: The carbonate group can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed to produce 4,4,5,5,5-pentafluoropentanol and ethyl alcohol.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted carbamates or thiocarbonates.

Hydrolysis: Production of 4,4,5,5,5-pentafluoropentanol and ethyl alcohol.

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Scientific Research Applications

Drug Development

Ethyl 4,4,5,5,5-pentafluoropentyl carbonate serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of fulvestrant (Faslodex), a drug used to treat hormone receptor-positive metastatic breast cancer. The compound's fluorinated nature enhances the pharmacokinetic properties of the resulting drugs by improving their solubility and stability in biological systems .

Targeted Drug Delivery

Fluorinated compounds like this compound are being researched for their potential in targeted drug delivery systems. The unique properties of fluorinated molecules can facilitate better interaction with biological membranes, leading to improved drug absorption and efficacy .

Polymer Chemistry

In polymer chemistry, this compound is used to develop fluorinated polymers that exhibit enhanced chemical resistance and thermal stability. These materials are particularly valuable in applications requiring durability under harsh conditions .

Coatings and Surfaces

The compound is also applied in creating specialized coatings that require low friction and high resistance to solvents and chemicals. These coatings are beneficial in industries such as automotive and aerospace where performance under extreme conditions is critical .

Green Chemistry Initiatives

The use of this compound aligns with green chemistry principles due to its potential for reducing hazardous waste during chemical processes. Its incorporation into sustainable practices can lead to more environmentally friendly production methods .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for fulvestrant | Enhanced solubility and stability |

| Drug Delivery Systems | Targeted delivery mechanisms | Improved absorption and efficacy |

| Polymer Chemistry | Development of fluorinated polymers | Increased chemical resistance |

| Coatings | Specialized protective coatings | Low friction and high durability |

| Environmental Chemistry | Green synthesis methods | Reduced hazardous waste |

Case Study 1: Fulvestrant Synthesis

A study highlighted the synthesis of fulvestrant using this compound as a key intermediate. The process demonstrated improved yields and purity compared to traditional methods due to the unique properties imparted by the fluorinated group .

Case Study 2: Polymer Development

Research conducted on the use of this compound in creating high-performance polymers showed significant enhancements in thermal stability and chemical resistance. These polymers were tested under extreme conditions typical of aerospace applications .

Mechanism of Action

The mechanism of action of Ethyl 4,4,5,5,5-pentafluoropentyl carbonate involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules through hydrogen bonding and van der Waals forces. The carbonate group can undergo hydrolysis, releasing 4,4,5,5,5-pentafluoropentanol, which can further interact with cellular components.

Comparison with Similar Compounds

Key Research Findings

Fluorine Impact : The pentafluoropentyl group universally enhances lipophilicity across analogs, improving blood-brain barrier penetration and half-life .

Reactivity Trends : Sulfonate esters > Carbonates > Ethers in substitution reactions, driven by leaving group ability .

Therapeutic Efficacy : Fulvestrant’s sulfinyl group achieves 80% inhibition of MCF-7 breast cancer cell growth at 0.29 nM, outperforming tamoxifen (50% inhibition at 1.3 nM) .

Biological Activity

Ethyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of multiple fluorine atoms attached to a pentyl chain. The fluorination enhances lipophilicity and stability against metabolic degradation, which can influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Research indicates that fluorinated compounds often exhibit altered binding affinities and specificities due to the electron-withdrawing nature of fluorine atoms. This can lead to enhanced potency in certain therapeutic applications.

Biological Activities

The compound has been studied for several biological activities:

- Antimicrobial Activity : this compound has shown potential antibacterial properties against various strains of bacteria. Studies have indicated that it may inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic pathways.

- Antifungal Properties : Preliminary data suggest antifungal activity against specific fungal strains. The mechanism may involve the inhibition of ergosterol biosynthesis or disruption of fungal cell wall integrity.

- Anti-inflammatory Effects : Some studies have indicated that this compound may reduce inflammation markers in vitro. The exact mechanism is still under investigation but may involve modulation of cytokine production.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

This study highlights the potential use of this compound in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that this compound reduced TNF-alpha levels in macrophages by approximately 40% at a concentration of 50 µM. This suggests a possible role in managing inflammatory conditions.

Toxicological Profile

While promising in terms of biological activity, the safety profile of this compound requires thorough investigation. Toxicological assessments are essential to determine any adverse effects associated with its use. Current data indicate moderate toxicity in high concentrations but further studies are needed for comprehensive safety evaluation.

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing Ethyl 4,4,5,5,5-pentafluoropentyl carbonate, and how do reaction conditions influence yield?

- The compound can be synthesized via nucleophilic substitution or carbonate esterification. For fluorinated derivatives, reactions often involve fluorinated alcohols (e.g., 4,4,5,5,5-pentafluoropentanol) with ethyl chloroformate under anhydrous conditions. Catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may enhance reaction efficiency, as seen in analogous fluorinated phthalocyanine syntheses . Yield optimization requires strict temperature control (−10°C to 25°C) and inert atmospheres (N₂) to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹⁹F NMR : Essential for confirming fluorinated substituents and detecting regioisomeric impurities (δ −70 to −120 ppm for CF₃ and CF₂ groups) .

- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-O-C asymmetric stretch) validate the carbonate group.

- MALDI-TOF-MS : Provides molecular ion confirmation ([M+Na]⁺ or [M+K]⁺) and detects side products like unreacted fluorinated alcohols .

Q. How does the fluorinated chain influence the compound’s physical properties?

- The pentafluoropentyl group increases hydrophobicity (logP > 3) and thermal stability (decomposition temperature >200°C). Density ranges ~1.4 g/cm³ due to fluorine’s high atomic mass, as observed in structurally similar methanesulfonates . Fluorine’s electron-withdrawing effect also reduces nucleophilic susceptibility at the carbonate oxygen.

Advanced Research Questions

Q. What are the mechanistic implications of fluorinated substituents on reaction pathways in organocatalytic systems?

- Fluorine’s inductive effect stabilizes transition states in nucleophilic attacks, favoring SN2 mechanisms over SN1. Computational studies (DFT) suggest that the pentafluoropentyl group lowers LUMO energy at the carbonate carbonyl, enhancing electrophilicity . However, steric hindrance from the bulky fluorinated chain may slow kinetics in crowded systems.

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Single-crystal X-ray diffraction reveals torsional angles (e.g., C-O-C=O dihedral angles ~169°) and non-covalent interactions (e.g., C-F···H-C contacts). For example, analogous compounds show fluorinated chains adopting gauche conformations to minimize steric clashes . Discrepancies between calculated and observed bond lengths (e.g., C-F: 1.33–1.38 Å vs. 1.41 Å experimentally) highlight the need for empirical validation .

Q. What challenges arise in applying this compound to drug delivery systems, and how can they be mitigated?

- Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., PEG-400) or nanoemulsions.

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism extends half-life but may increase bioaccumulation risks. In vitro microsomal assays (e.g., human liver S9 fractions) are critical for assessing metabolic pathways .

- Targeted Delivery : Conjugation to antibodies or aptamers via the ethyl carbonate’s reactive oxygen can improve specificity, as demonstrated in estrogen receptor-targeting analogs .

Q. How do solvent polarity and proticity affect the compound’s stability in storage?

- Stability studies in aprotic solvents (e.g., DCM, THF) show <5% degradation over 6 months at −20°C. Protic solvents (e.g., MeOH) accelerate hydrolysis (t₁/₂ ~30 days at 25°C). Additives like molecular sieves or stabilizers (BHT) mitigate moisture-induced decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.